Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

Description

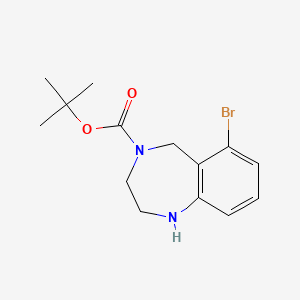

Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is a brominated benzodiazepine derivative featuring a tert-butyl carbamate group at the 4-position and a bromine substituent at the 6-position of the fused benzene ring. The bromine atom in this compound may influence its electronic properties, steric interactions, and binding affinity to biological targets such as γ-aminobutyric acid (GABA) receptors .

Properties

IUPAC Name |

tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-6-4-5-11(15)10(12)9-17/h4-6,16H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBUJMPIQAPADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C(C1)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the reaction of a suitable precursor with bromine in the presence of a catalyst to introduce the bromine atom. The tert-butyl ester group is then added through esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process must adhere to safety regulations and environmental guidelines to minimize waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromates, bromides, and other oxidized derivatives.

Reduction: Derivatives lacking the bromine atom or with reduced functional groups.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.

Biology: The compound can be used to study the biological activity of benzodiazepines and their interactions with various receptors.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The bromine atom at the 6th position may influence the binding affinity and selectivity of the compound towards these receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzodiazepine Derivatives

Tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate (CAS 886364-27-8)

- Structural Differences: This analog replaces the 6-bromo substituent with an 8-chloro group.

- Physicochemical Properties :

- Molecular formula: C₁₄H₁₇ClN₂O₂ (vs. C₁₄H₁₇BrN₂O₂ for the 6-bromo derivative).

- Molecular weight: 297.76 g/mol (vs. 338.20 g/mol for the brominated compound).

- Safety Data : The chloro derivative’s safety data sheet (SDS) highlights precautions for handling hazardous solids, including wearing protective gloves and eye protection .

Ro 15-4513 (Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate)

- Functional Differences : Ro 15-4513 is an imidazobenzodiazepine with a diazepam-insensitive (DZ-IS) binding site on GABAₐ receptors. Unlike the 6-bromo compound, it binds to a subset of GABAₐ receptors unaffected by classical benzodiazepines like diazepam .

- Binding Affinity : Ro 15-4513 exhibits a Kd of ~4.5 nM for both diazepam-sensitive and DZ-IS sites in cerebellar membranes .

Heteroatom-Modified Analogs

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride (CAS 1803582-66-2)

Research Findings and Comparative Analysis

Impact of Halogen Substituents

- Receptor Binding : Bromine’s larger size and polarizability may enhance binding affinity compared to chlorine but reduce metabolic stability due to increased susceptibility to oxidative metabolism.

- Selectivity: The 6-bromo derivative’s binding profile remains uncharacterized in the provided evidence. However, Ro 15-4513 demonstrates that minor structural changes (e.g., azido groups) can confer selectivity for atypical receptor subtypes .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen/Substituent | Key Feature |

|---|---|---|---|---|

| 6-Bromo derivative | C₁₄H₁₇BrN₂O₂ | 338.20 | Br at position 6 | Benzodiazepine backbone |

| 8-Chloro derivative (CAS 886364-27-8) | C₁₄H₁₇ClN₂O₂ | 297.76 | Cl at position 8 | Diazepine ring |

| 7-Amino benzoxazepine (CAS 1803582-66-2) | C₁₄H₂₁ClN₂O₃ | 300.78 | NH₂ at position 7 | Oxazepine ring, hydrochloride salt |

Table 2: Binding and Functional Properties

| Compound Name | Receptor Target | Kd (nM) | Selectivity Notes |

|---|---|---|---|

| Ro 15-4513 | GABAₐ (DZ-IS sites) | ~4.5 | Insensitive to diazepam |

| 6-Bromo derivative | Not reported | – | Hypothesized GABAₐ interaction |

| 8-Chloro derivative | Not reported | – | Likely classical BZD receptor |

Biological Activity

Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodiazepine core structure that is known for its diverse pharmacological effects. The presence of the bromine atom and the tert-butyl ester group contribute to its unique chemical reactivity and biological profile.

Structural Information:

- Molecular Weight: 276.18 g/mol

- SMILES Notation: CC(C)(C)OC(=O)N1CCCCC(=C1)Br

- InChI Key: WXBGEQNCPITVRE-UHFFFAOYSA-N

Antiviral Activity

Research has indicated that derivatives of benzodiazepines can exhibit antiviral properties. For instance, compounds similar to tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine have been studied for their ability to inhibit HIV replication. A notable study demonstrated that certain tetrahydrobenzodiazepine derivatives could inhibit HIV-1 reverse transcriptase (RT), suggesting a potential pathway for antiviral activity through structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is heavily influenced by their structural components. The presence of a bromine atom at the 6-position has been associated with enhanced receptor binding and activity. Additionally, the tert-butyl ester group may influence lipophilicity and bioavailability.

Table 1: Structure-Activity Relationship Insights

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| A | Bromine at C6 | Increased GABA_A affinity |

| B | Tert-butyl group | Enhanced lipophilicity |

| C | Substituents at C7 | Varied CNS effects |

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of benzodiazepine derivatives:

- HIV Inhibition : A derivative similar to tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine was shown to inhibit HIV replication effectively at low concentrations (0.3 to 30 nM), demonstrating a promising avenue for antiviral drug development .

- CNS Effects : Compounds within the benzodiazepine class have been extensively studied for their CNS effects. For example, modifications in the benzodiazepine structure can lead to significant differences in sedative versus anxiolytic properties .

- Anticancer Potential : Emerging research indicates that some benzodiazepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells through GABA_A receptor modulation .

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and bromine isotope pattern .

- X-Ray Crystallography : Resolve conformational details (e.g., boat vs. chair ring geometry) as demonstrated for analogous benzoxazine derivatives .

How does the 6-bromo substituent affect reactivity in palladium-catalyzed cross-coupling reactions?

Advanced Research Question

The bromine atom enables functionalization via:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O (80°C). Monitor conversion via GC-MS .

- Buchwald-Hartwig Amination : Optimize with Pd₂(dba)₃/XPhos and Cs₂CO₃ in toluene. Note potential steric hindrance from the Boc group .

- Contradiction Analysis : If low yields occur, assess competing debromination pathways or Boc group instability under basic conditions .

What experimental strategies resolve discrepancies in reported synthetic yields of this compound?

Advanced Research Question

- Parameter Optimization : Screen reaction temperatures (0–100°C), solvents (DMF vs. DCM), and catalyst systems (e.g., Pd vs. Cu).

- Purity Control : Purify starting materials (e.g., 6-bromo precursor) via column chromatography or recrystallization.

- Reproducibility : Validate protocols using inert atmosphere (Ar/glovebox) to exclude moisture/O₂ interference .

How can conformational dynamics of the benzodiazepine ring system be studied?

Advanced Research Question

- Dynamic NMR : Analyze ring-flipping kinetics by variable-temperature ¹H NMR (e.g., coalescence temperature for diastereotopic protons) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers for ring puckering .

- Single-Crystal Analysis : Compare X-ray structures of derivatives to identify substituent effects on ring geometry .

What environmental hazards are associated with this compound?

Basic Research Question

While specific ecotoxicity data is lacking, brominated aromatic compounds often pose risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.